molecular formula C14H12N4O3S B2727871 2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile CAS No. 672949-31-4

2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile

Cat. No. B2727871
CAS RN: 672949-31-4
M. Wt: 316.34
InChI Key: GBDYXNMPXNTMIP-UHFFFAOYSA-N
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Description

2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile is a chemical compound with the CAS Number: 672949-31-4 . It has a molecular weight of 316.34 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12N4O3S/c1-20-10-5-8-9 (6-11 (10)21-2)16-14 (22-4-3-15)18-7-12 (19)17-13 (8)18/h5-7,19H,4H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.

Scientific Research Applications

Synthetic Methodologies and Catalysts

A variety of synthetic methodologies have been developed for quinazolinone derivatives, demonstrating the interest in these compounds within the scientific community. For example, the use of nano-SiO2 as a green, efficient, and reusable heterogeneous catalyst has been applied for the synthesis of quinazolinone derivatives from cyclocondensation of aromatic aldehydes and dimedone with 2-amino benzimidazole or 3-amino-1,2,4-triazole in acetonitrile at room temperature. This method offers advantages such as excellent yields, short reaction times, simple workup, and mild conditions, emphasizing the compound's relevance in green chemistry and catalysis research (Mousavi & Maghsoodlou, 2015).

Chemical Properties and Emission

Compounds structurally related to 2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile have been studied for their emission properties. For instance, a series of 2-heteroarylcyanoximes and their monovalent thallium(i) complexes exhibit strong room temperature blue emission in the solid state. These findings highlight the potential applications of such compounds in material science, specifically in developing new photoluminescent materials for various technological applications (Ilkun et al., 2008).

Antiviral Research

The synthesis and evaluation of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation for antiviral activity represent another area of interest. These compounds have shown potential anti-Tobacco mosaic virus (TMV) activity, indicating the relevance of quinazolinone derivatives in medicinal chemistry and antiviral research. The method offers a rapid and efficient approach to synthesizing these compounds, with some showing weak to good antiviral activities (Luo et al., 2012).

Organic Electronics

The study of benz(2-heteroaryl)cyanoximes and their Tl(i) complexes, which are new room temperature blue emitters, opens avenues for research into organic electronics. These compounds' unique photophysical properties could be leveraged in designing organic light-emitting diodes (OLEDs) or other optoelectronic devices, suggesting a potential application for compounds like 2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile in developing advanced materials for electronics (Ilkun et al., 2008).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-20-10-5-8-9(6-11(10)21-2)16-14(22-4-3-15)18-7-12(19)17-13(8)18/h5-6H,4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDYXNMPXNTMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile

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